![molecular formula C14H17N9O B2439169 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 1904302-02-8](/img/structure/B2439169.png)
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Overview
Description
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17N9O and its molecular weight is 327.352. The purity is usually 95%.
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Biological Activity
The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its anti-cancer, antibacterial, and enzyme inhibition capabilities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a pyrazine moiety and a piperazine group, which are known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazine moieties. For instance, derivatives similar to the compound demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 Value (μM) |
---|---|
A549 | 0.83 ± 0.07 |
MCF-7 | 0.15 ± 0.08 |
HeLa | 2.85 ± 0.74 |
The compound exhibited superior activity against the MCF-7 cell line, indicating its potential as a therapeutic agent in breast cancer treatment .
2. Antibacterial Activity
The compound also shows promise as an antibacterial agent. Triazolo[4,3-a]pyrazine derivatives have been reported to possess moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria:
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 16 μg/mL |
These findings suggest that the compound could be developed into a novel antibacterial treatment .
3. Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. The triazole ring is known to participate in hydrogen bonding and π–π interactions with active sites of enzymes, enhancing its inhibitory effects on targets such as kinases and other critical enzymes involved in disease pathways .
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Study on Anticancer Activity : A derivative of the triazolo-pyrazine scaffold was tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways.
- Antibacterial Efficacy : Another study investigated the antibacterial properties of triazolo derivatives against resistant strains of bacteria, demonstrating comparable efficacy to established antibiotics .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of triazole and pyrazine moieties through multi-step reactions. The presence of the piperazine ring enhances its pharmacological properties. Recent studies have reported the successful synthesis of similar triazole derivatives, demonstrating their structural integrity through techniques such as NMR and X-ray crystallography .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Similar derivatives have shown significant antibacterial and antifungal activity in vitro. For instance, studies have demonstrated that compounds containing triazole and piperazine structures can inhibit the growth of various pathogens, suggesting that (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone may also possess similar effects .
Anticancer Potential
Research indicates that triazole-based compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization. The design of substituted triazole derivatives has been linked to enhanced anticancer activities, making this compound a candidate for further exploration in cancer therapy . The mechanism involves disrupting microtubule dynamics, which is crucial for cell division.
Antiviral Properties
Recent findings suggest that triazole derivatives are being explored for their potential as antiviral agents. For example, compounds derived from similar structures have been investigated for their efficacy against viral infections such as COVID-19 . The specific interactions of the triazole moiety with viral proteins may contribute to these antiviral effects.
Neurological Applications
The piperazine component of this compound is known for its neuropharmacological properties. Compounds with piperazine scaffolds have been studied for their effects on central nervous system disorders. The potential application of this compound in treating neurological conditions warrants further investigation .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of triazole-piperazine derivatives against multiple bacterial strains using the serial dilution method. Results indicated that compounds with structural similarities to this compound exhibited significant antimicrobial activity compared to standard drugs .
Case Study 2: Anticancer Mechanism
Another research project focused on the apoptosis-inducing capabilities of triazole derivatives in cancer cell lines. The study highlighted that specific substitutions on the triazole ring enhanced cytotoxicity against cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O/c1-10-16-18-13-12(15-3-4-23(10)13)21-5-7-22(8-6-21)14(24)11-9-20(2)19-17-11/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVFHPNXHSXMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CN(N=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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